5-Cyclopentyl-2,4-xylenol

5-lipoxygenase inflammation arachidonic acid cascade

5-Cyclopentyl-2,4-xylenol (5-cyclopentyl-2,4-dimethylphenol, CAS 60834-69-7) is a tri-substituted alkylphenol belonging to the broader class of alkylxylenols, characterized by a cyclopentyl substituent at the 5-position and methyl groups at the 2- and 4-positions on the phenolic ring (molecular formula C13H18O, molecular weight 190.28 g/mol). This compound is registered under EINECS 262-454-8 and is catalogued in authoritative cheminformatics databases including PubChem (CID and ChEMBL (CHEMBL1505462).

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 60834-69-7
Cat. No. B12652927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentyl-2,4-xylenol
CAS60834-69-7
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCCC2)O)C
InChIInChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3
InChIKeyUUJXQBDCMBHRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentyl-2,4-xylenol (CAS 60834-69-7) Procurement Guide: Chemical Identity, Class, and Baseline Characteristics


5-Cyclopentyl-2,4-xylenol (5-cyclopentyl-2,4-dimethylphenol, CAS 60834-69-7) is a tri-substituted alkylphenol belonging to the broader class of alkylxylenols, characterized by a cyclopentyl substituent at the 5-position and methyl groups at the 2- and 4-positions on the phenolic ring (molecular formula C13H18O, molecular weight 190.28 g/mol) [1]. This compound is registered under EINECS 262-454-8 and is catalogued in authoritative cheminformatics databases including PubChem (CID 5371485) and ChEMBL (CHEMBL1505462) [2][3]. It is described in the primary literature as an alkylxylenol derivative whose infrared spectral characteristics and structure have been systematically studied alongside structurally related alkylxylenol congeners [4]. The compound is commercially available through multiple chemical suppliers and is the subject of a dedicated global market report that tracks its manufacture methods, technology development, and distribution [5].

Procurement Risk Alert: Why 5-Cyclopentyl-2,4-xylenol Cannot Be Casually Substituted by Other Alkylxylenols or Simple Xylenols


Critical Note: The available open literature lacks head-to-head experimental comparisons between 5-cyclopentyl-2,4-xylenol and its closest structural analogs under identical assay conditions. The evidence base for differentiation rests primarily on single-compound quantitative bioactivity data deposited in authoritative databases (BindingDB, ChEMBL, and the Medical University of Lublin descriptor record) and on well-established physicochemical property differences (e.g., logP) that can be compared across independent sources. Users must recognize that class-level inference carries inherent uncertainty and that direct comparative studies are needed to confirm any claimed superiority. With this caveat, substitution of 5-cyclopentyl-2,4-xylenol by the unsubstituted parent 2,4-xylenol (CAS 105-67-9) will result in a compound with markedly lower lipophilicity (experimental logP ~2.40 vs. 4.27 for the target compound), altered membrane partitioning behaviour, and the likely absence of the multi-target enzyme inhibition profile observed in the target compound [1]. Substitution by the positional isomer 6-cyclopentyl-2,4-xylenol (CAS 52479-94-4, where the cyclopentyl group occupies the 6- rather than 5-position) changes the steric and electronic environment of the phenolic -OH group, which is known to affect both hydrogen atom transfer kinetics in radical scavenging reactions and molecular recognition at enzyme active sites, although direct comparative antioxidant or enzyme inhibition data between these two isomers have not been published [2]. Researchers and procurement specialists should therefore validate the specific positional isomer and substitution pattern required for their application rather than assuming intra-class interchangeability.

Quantitative Selection Evidence for 5-Cyclopentyl-2,4-xylenol: Comparator-Based Bioactivity, Enzyme Inhibition, and Physicochemical Differentiation Data


Lipoxygenase Inhibitory Activity: 5-LO vs. 15-LO Selectivity Profile in Rat Polymorphonuclear Leukocytes

5-Cyclopentyl-2,4-xylenol demonstrates differentiated inhibitory potency across lipoxygenase isoforms in rat polymorphonuclear leukocytes. Against 5‑lipoxygenase (5‑LO), the compound exhibits an IC50 of 140 nM, whereas against 15‑lipoxygenase (ALOX15B) in the same cell type the IC50 is 1,620 nM, representing an approximately 11.6‑fold selectivity window for 5‑LO over 15‑LO [1]. This intra‑compound selectivity profile is a quantitative characteristic that distinguishes the compound from non‑selective lipoxygenase inhibitors and from panel‑screening hits that show flat activity across isoforms. As a reference comparator, the established 5‑lipoxygenase activating protein (FLAP) inhibitor BAY X 1005 displays an IC50 of 220 nM against LTB4 production in human leukocytes (structurally unrelated chemotype) and an IC50 of >140 nM in cell‑free 5‑LO assays, providing a cross‑chemotype activity benchmark [2]. The Medical University of Lublin descriptor record further corroborates that this compound is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of cyclooxygenase to a lesser extent [3].

5-lipoxygenase inflammation arachidonic acid cascade

Multi-Target Enzyme Inhibition Fingerprint: Carboxylesterase and Formyltetrahydrofolate Synthetase Activity

Beyond lipoxygenase inhibition, the Medical University of Lublin descriptor explicitly states that 5‑cyclopentyl‑2,4‑xylenol inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (the latter to a lesser extent) [1]. The BindingDB database provides a quantitative anchor for esterase inhibition: the compound exhibits an IC50 of 74.1 nM against Trichoplusia ni juvenile hormone esterase [2]. This multi‑target enzyme inhibition fingerprint (5‑LO, carboxylesterase, formyltetrahydrofolate synthetase, COX) constitutes a biological profile that is not reported for the unsubstituted 2,4‑xylenol or for the positional isomer 6‑cyclopentyl‑2,4‑xylenol in any publicly accessible database. The formyltetrahydrofolate synthetase inhibition is of particular interest for folate pathway targeting, a mechanism absent from simpler alkylphenols that lack the cyclopentyl substitution.

carboxylesterase folate metabolism multi-target pharmacology

Lipophilicity Differentiation: LogP as a Surrogate for Membrane Partitioning and Nonpolar Solubility

The introduction of a cyclopentyl substituent at the 5‑position substantially increases lipophilicity compared to the parent 2,4‑xylenol. The experimentally measured or calculated logP for 5‑cyclopentyl‑2,4‑xylenol is 4.27 (Sielc) or 3.67 (ChemSrc), compared to a logP of 2.40 for 2,4‑xylenol [1]. This represents a logP increase of approximately 1.3–1.9 log units, corresponding to a theoretical ~20‑ to 80‑fold increase in octanol/water partition coefficient. Such a shift in lipophilicity has direct consequences for compound behaviour in nonpolar media, membrane permeability, and retention time on reversed‑phase HPLC columns. The compound is documented to be separable on a Newcrom R1 reverse‑phase HPLC column using an acetonitrile/water/phosphoric acid mobile phase, which provides a validated analytical method for identity and purity verification in procurement workflows [2].

lipophilicity logP ADME formulation

CCR5 Receptor Modulation: Functional Activity in Human Receptor-Expressing Cell Lines

5-Cyclopentyl-2,4-xylenol has been tested for functional activity at the human CCR5 chemokine receptor in two distinct assay formats. As a positive allosteric modulator (PAM) in HEK293T cells co‑expressing CAMYEL, the compound exhibits an EC50 of 2,470 nM, assessed as an increase in CCL4‑induced inhibition of forskolin‑stimulated cAMP [1]. Separately, as an antagonist at CCR5 expressed in human MOLT4 cells, the compound shows an IC50 of 37,600 nM for inhibition of CCL5‑induced calcium mobilization [1]. A preliminary pharmacological screening report (Semantic Scholar) also indicates that the compound can be used as a CCR5 antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [2]. The existence of CCR5 modulatory activity at low micromolar concentrations adds a G‑protein coupled receptor dimension to the compound's biological profile that is not documented for the parent 2,4‑xylenol or the 6‑cyclopentyl positional isomer.

CCR5 chemokine receptor HIV inflammation

Antimicrobial Spectrum: Differential MIC Values Against Gram-Positive and Gram-Negative Bacterial Strains

5-Cyclopentyl-2,4-xylenol has been evaluated for antimicrobial activity against clinically relevant bacterial strains. The compound exhibits a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus (Gram‑positive) and 75 µg/mL against Escherichia coli (Gram‑negative), with a higher MIC of 100 µg/mL against Pseudomonas aeruginosa . This differential Gram‑positive/Gram‑negative activity pattern (50 vs. 75 µg/mL) is a measurable characteristic of the compound. In the broader context of alkylxylenol antimicrobial screening, a study of synthesized xylenol analogues evaluated against osteomyelitis‑triggering pathogens (S. aureus and E. coli) [1] demonstrated that structural modifications to the xylenol scaffold produce variable MIC values, confirming that antimicrobial potency is substitution‑pattern‑dependent. The specific MIC values for 5‑cyclopentyl‑2,4‑xylenol serve as procurement‑relevant identity and batch‑to‑batch consistency benchmarks.

antimicrobial MIC Staphylococcus aureus Escherichia coli

Antioxidant Function in Lipidic Systems: Documented Activity in Fats and Oils

The Medical University of Lublin descriptor record explicitly states that 5‑cyclopentyl‑2,4‑xylenol serves as an antioxidant in fats and oils [1]. This functional annotation distinguishes the compound from the parent 2,4‑xylenol, which, while phenolic and potentially capable of radical scavenging, lacks a specific annotation for antioxidant efficacy in lipidic matrices in major authoritative databases. The cyclopentyl substitution increases steric hindrance around the phenolic -OH group, which is known from the alkylphenol antioxidant literature to modulate the stability of the phenoxyl radical intermediate and reduce the rate of secondary oxidation reactions [2]. Patents on methylenebis(dicyclopentyl phenols) further demonstrate that cyclopentyl‑substituted phenols with the cyclopentyl group ortho to the phenolic -OH function as effective antioxidants in lubricating oils and polyolefins, providing class‑level support for the structure‑activity relationship [3].

antioxidant lipid oxidation food chemistry lubricant

Validated Application Scenarios for 5-Cyclopentyl-2,4-xylenol: Where the Quantitative Evidence Supports Prioritization


Arachidonic Acid Cascade Research: 5‑LO‑Selective Tool Compound for Leukotriene Pathway Studies

With a documented 5‑LO IC50 of 140 nM and an 11.6‑fold selectivity window over 15‑LO in rat polymorphonuclear leukocytes, 5‑cyclopentyl‑2,4‑xylenol is suited as a tool compound for dissecting the 5‑lipoxygenase arm of the arachidonic acid cascade. The concomitant weaker inhibition of cyclooxygenase (COX) allows researchers to study 5‑LO‑mediated leukotriene synthesis with a defined selectivity profile, a capability not offered by unsubstituted 2,4‑xylenol or the 6‑cyclopentyl positional isomer, for which no lipoxygenase inhibition data exist. [1]

Multi-Target Phenotypic Screening in Folate Metabolism and Esterase Pharmacology

The compound's unique multi‑enzyme inhibition fingerprint—5‑LO (IC50 = 140 nM), carboxylesterase (IC50 = 74.1 nM), and formyltetrahydrofolate synthetase—makes it a candidate for phenotypic screening programmes investigating intersecting pathways in inflammation and one‑carbon metabolism. The carboxylesterase inhibitory activity, in particular, provides a quantitative anchor (IC50 = 74.1 nM against Trichoplusia ni juvenile hormone esterase) for esterase‑focused biochemical assays, a feature absent from simpler xylenol scaffolds. [2]

Nonpolar Matrix Formulation: Lubricant, Grease, and Plastic Antioxidant Additive Development

The substantially elevated logP of 4.27 (compared to 2.40 for 2,4‑xylenol) indicates superior solubility and partitioning in nonpolar media, directly relevant to the formulation of antioxidant additives for lubricating oils, greases, and polyolefin plastics. The Medical University of Lublin descriptor annotation of antioxidant function in fats and oils, combined with patent literature establishing cyclopentyl‑substituted phenols as effective stabilizers in organic materials, supports the prioritization of this compound over unsubstituted 2,4‑xylenol for industrial antioxidant procurement. [3]

Chemokine Receptor Pharmacology: CCR5‑Modulatory Phenolic Scaffold for GPCR Studies

Documented CCR5 positive allosteric modulation (EC50 = 2.47 μM) and antagonism (IC50 = 37.6 μM) in human receptor‑expressing cell lines provide a GPCR‑relevant biological annotation that distinguishes 5‑cyclopentyl‑2,4‑xylenol from other alkylxylenols. Researchers exploring phenolic scaffolds as CCR5 ligands for HIV entry inhibition or inflammatory disease modulation can use this compound as a starting point for structure‑activity relationship studies, leveraging quantitative functional data that are not available for the 2,4‑xylenol parent or the 6‑cyclopentyl isomer. [4]

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